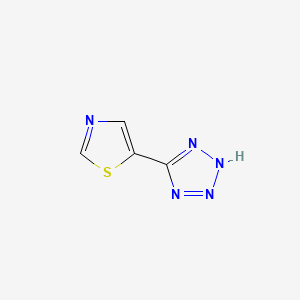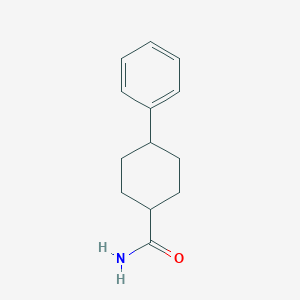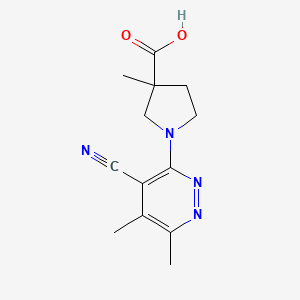
N1-benzylcyclobutane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-benzylcyclobutane-1,3-diamine is an organic compound characterized by a cyclobutane ring substituted with a benzyl group and two amino groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzylcyclobutane-1,3-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with cyclobutanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N1-benzylcyclobutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N1-benzylcyclobutane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of N1-benzylcyclobutane-1,3-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-benzyl-N3, N3-diethylpropane-1,3-diamine: Similar structure but with ethyl groups instead of the cyclobutane ring.
Cyclobutane-1,3-diamine: Lacks the benzyl group, making it less bulky and potentially less selective in its interactions.
Benzylamine: Contains only one amino group and lacks the cyclobutane ring, resulting in different reactivity and applications.
Uniqueness
N1-benzylcyclobutane-1,3-diamine is unique due to the presence of both the benzyl group and the cyclobutane ring, which confer distinct steric and electronic properties. These features can enhance its binding affinity and selectivity in various applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
1-N-benzylcyclobutane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYXNJCVDOXKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-bromophenyl)methyl]-N-methyl-2-morpholin-3-ylacetamide](/img/structure/B7602299.png)
![N-[2-(aminomethyl)phenyl]-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B7602305.png)
![2-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602313.png)

![N-(2-methyl-3H-benzimidazol-5-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B7602322.png)
![N-[2-(aminomethyl)phenyl]-2-cyclohexyl-N-methylacetamide](/img/structure/B7602328.png)


![3-[Bicyclo[3.1.0]hexane-3-carbonyl(ethyl)amino]propanoic acid](/img/structure/B7602336.png)
![2-[4-[(3-Bromothiophen-2-yl)methylcarbamoyl]triazol-1-yl]acetic acid](/img/structure/B7602340.png)

![5-Acetyl-3-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7602345.png)

